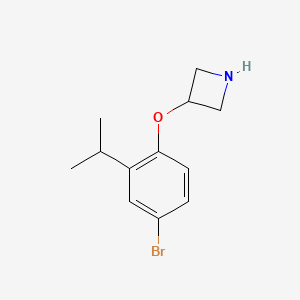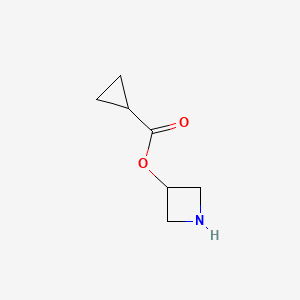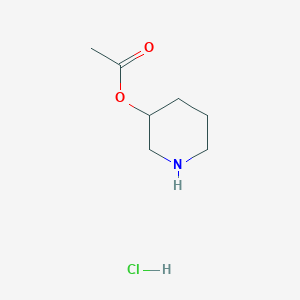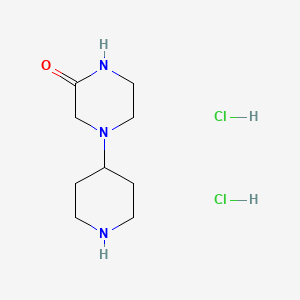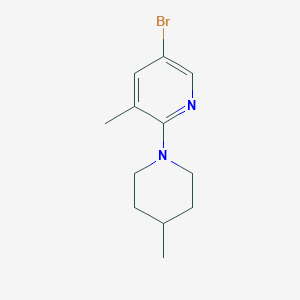
5-Brom-3-methyl-2-(4-methylpiperidin-1-yl)pyridin
Übersicht
Beschreibung
“5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine” is a chemical compound with the molecular formula C12H17BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of pyridine derivatives has been widely studied. For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) has been reported, which could potentially be adapted for the synthesis of "5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine" . Another study reported the catalytic protodeboronation of alkyl boronic esters, which could also be relevant .Chemical Reactions Analysis
The bromination of pyridine derivatives is a key reaction in the synthesis of many compounds . The reaction mechanism of the bromination of MPE was found to be a typical reaction initiated by free radicals .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
5-Brom-3-methyl-2-(4-methylpiperidin-1-yl)pyridin: Derivate haben sich in antimikrobiellen Studien vielversprechend gezeigt. Forscher untersuchen diese Verbindungen auf ihr Potenzial, als Vorstufen bei der Synthese von Therapeutika mit antimikrobiellen Eigenschaften zu dienen . Der strukturelle Baustein des Imidazo[4,5-b]pyridins, der mit der fraglichen Verbindung verwandt ist, wurde als besonders bedeutsam für die Entwicklung neuer antimikrobieller Wirkstoffe identifiziert .
Synthese von Therapeutika
Die Verbindung dient als Vorstufe bei der Synthese verschiedener Therapeutika. Das Interesse an heterocyclischen Molekülen, die ein Imidazo[4,5-b]pyridin-Muster enthalten, liegt an ihren pharmakologischen und therapeutischen Aktivitäten . Dies macht die Verbindung zu einem wertvollen Ausgangspunkt für die Entwicklung neuer Medikamente.
Synthese cholinerger Medikamente
Verbindungen, die This compound ähnlich sind, sind wichtige Zwischenprodukte bei der Synthese cholinerger Medikamente. Diese Medikamente werden zur Behandlung von Magen-Darm-Erkrankungen eingesetzt, indem sie die Wirkung von Acetylcholin nachahmen, einem Neurotransmitter, der am Fördern des Verdauungsprozesses beteiligt ist .
Modulatoren von mGluR5
Die Derivate der Verbindung sind auch an der Synthese von Oxazolidinon-Derivaten beteiligt. Diese Derivate werden auf ihr Potenzial als Modulatoren des mGluR5 (metabotropen Glutamatrezeptors 5) untersucht, der eine Rolle bei verschiedenen neurologischen Erkrankungen spielt .
Antikorrosionsanwendungen
Es wurden Untersuchungen durchgeführt, um die Antikorrosionseigenschaften von Derivaten dieser Verbindung zu bewerten. Durch das Verständnis seiner Antikorrosionseigenschaften kann die Verbindung in industriellen Umgebungen eingesetzt werden, um den Abbau von Materialien zu verhindern .
Antimikrobielle Eigenschaften
Weitere Studien haben sich auf die antimikrobiellen Eigenschaften der Derivate der Verbindung konzentriert. Diese Forschung zielt darauf ab, das potenzielle biomedizinische Anwendung dieser Verbindungen zu untersuchen, insbesondere bei der Entwicklung neuer antimikrobieller Therapien .
Antioxidative Eigenschaften
Die antioxidativen Eigenschaften von This compound-Derivaten werden ebenfalls untersucht. Antioxidantien sind entscheidend für den Schutz von Zellen vor oxidativem Stress, und die Derivate der Verbindung könnten zu neuen antioxidativen Therapien führen .
Biomedizinische Therapeutika
Schließlich überbrücken die potenziellen Anwendungen der Verbindung die Kluft zwischen biomedizinischen Therapeutika und industriellen Anwendungen. Durch die Synthese und Charakterisierung ihrer Derivate können Forscher neue Wege sowohl in der Medizin als auch in der Industrie erforschen .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine involves its interaction with its targets through a series of chemical reactions. In the case of Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine are related to the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these reactions involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of the action of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine are primarily related to the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine can be influenced by various environmental factors. These can include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst .
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-10(2)7-11(13)8-14-12/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQGKDNCPZYXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)
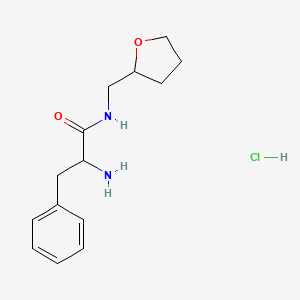
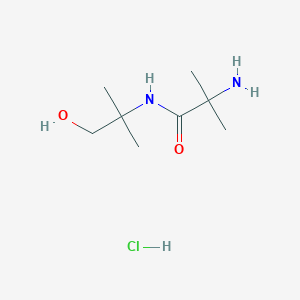
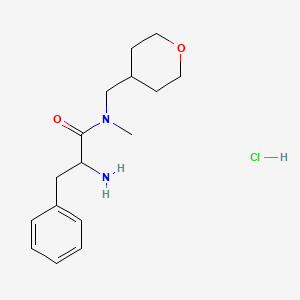
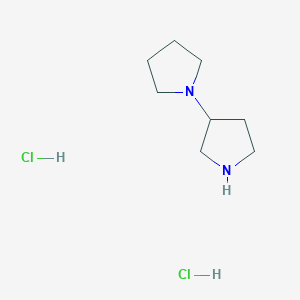
![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)
![3-[(3-Bromobenzyl)oxy]azetidine](/img/structure/B1525191.png)
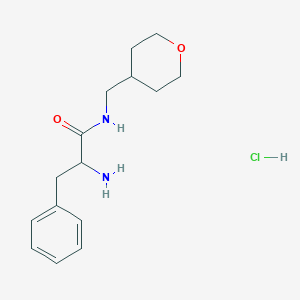
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)

